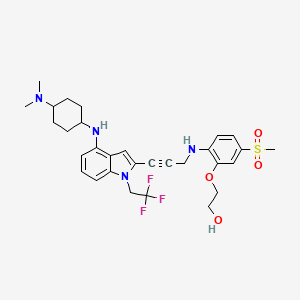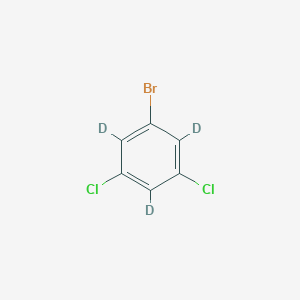
1-Bromo-3,5-dichlorobenzene-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3,5-dichlorobenzene-d3 is a deuterated derivative of 1-Bromo-3,5-dichlorobenzene. It is a halogenated aromatic compound with the molecular formula C6D3BrCl2. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in the field of spectroscopy and tracer studies.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dichlorobenzene-d3 can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Chlorination: Acetanilide is reacted with chlorine in the presence of aqueous sulfuric acid at a temperature below 35°C to form dichlorophenylacetamide.
Deacetylation: The dichlorophenylacetamide is then deacetylated at temperatures ranging from 75°C to 150°C.
Bromination: Bromine is added to the reaction mixture at temperatures between 60°C and 120°C to form monobromodichloroaniline.
Elimination: The amino group is eliminated from the monobromodichloroaniline to yield 1-Bromo-3,5-dichlorobenzene.
Industrial Production Methods
Industrial production of this compound often involves the isomerization of monobromodichlorobenzene in the presence of aluminum halide. This process is carried out at temperatures between 80°C and 180°C, followed by separation and recycling of the reaction mixture .
化学反应分析
Types of Reactions
1-Bromo-3,5-dichlorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, such as aromatic nitriles and halogenated derivatives.
科学研究应用
1-Bromo-3,5-dichlorobenzene-d3 is widely used in scientific research due to its unique properties:
Spectroscopy: It is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms.
Tracer Studies: The deuterium atoms make it useful in tracer studies to track chemical reactions and metabolic pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex halogenated aromatic compounds
作用机制
The mechanism of action of 1-Bromo-3,5-dichlorobenzene-d3 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it valuable in drug development and research .
相似化合物的比较
Similar Compounds
1-Bromo-3,5-dichlorobenzene: The non-deuterated version of the compound.
3,5-Dichlorobromobenzene: Another halogenated aromatic compound with similar properties.
Uniqueness
1-Bromo-3,5-dichlorobenzene-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and tracer studies. This distinguishes it from its non-deuterated counterparts and other similar halogenated aromatic compounds .
属性
分子式 |
C6H3BrCl2 |
|---|---|
分子量 |
228.91 g/mol |
IUPAC 名称 |
1-bromo-3,5-dichloro-2,4,6-trideuteriobenzene |
InChI |
InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
InChI 键 |
DZHFFMWJXJBBRG-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])Cl |
规范 SMILES |
C1=C(C=C(C=C1Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




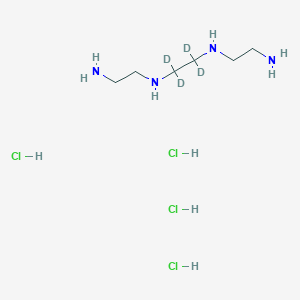
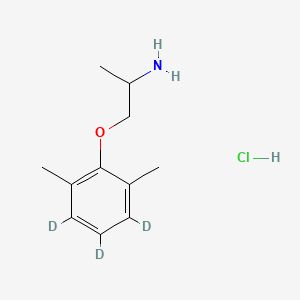
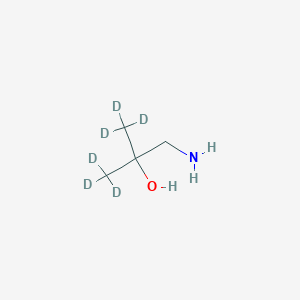
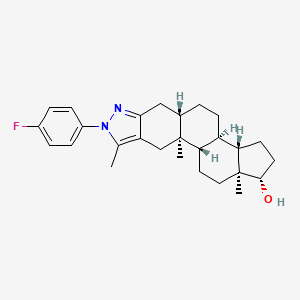
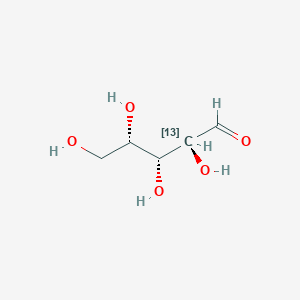
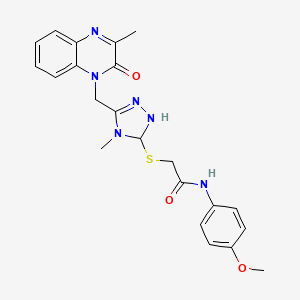
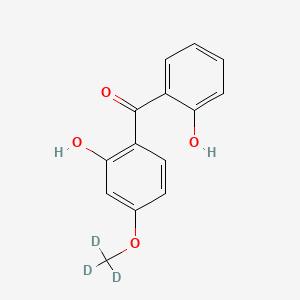
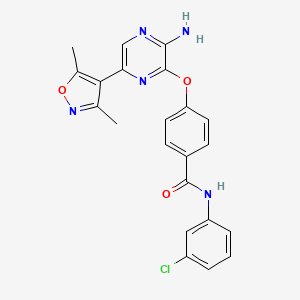
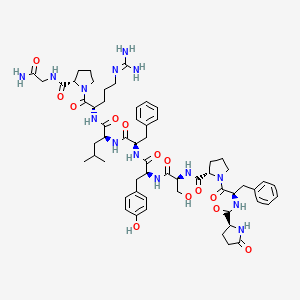
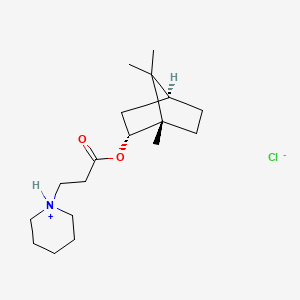
![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)
